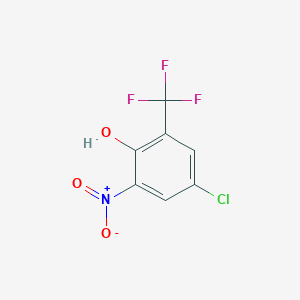
4-Chloro-2-nitro-6-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-nitro-6-(trifluoromethyl)phenol (4-CNTFP) is a phenolic compound that is widely used in the synthesis of other compounds and has a variety of applications in scientific research. It has a unique structure, containing a nitro group, a trifluoromethyl group, and a chlorine atom. This structure gives it unique properties, making it an important molecule for research.
Aplicaciones Científicas De Investigación
4-Chloro-2-nitro-6-(trifluoromethyl)phenol has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, and can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, this compound has been used in the synthesis of organic dyes, and has been used in the study of organic reactions and the structure of organic compounds.
Mecanismo De Acción
4-Chloro-2-nitro-6-(trifluoromethyl)phenol is a highly reactive compound, and its mechanism of action is not well understood. However, it is believed that the nitro group and the trifluoromethyl group are the main active sites in the molecule. The nitro group is believed to be electron-withdrawing, and the trifluoromethyl group is believed to be electron-donating. This combination of electron-withdrawing and electron-donating groups allows this compound to react with a variety of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the nitro group and the trifluoromethyl group may have some effect on enzymes and other proteins. In addition, the chlorine atom may have some effect on the metabolism of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-2-nitro-6-(trifluoromethyl)phenol has several advantages in lab experiments. It is relatively stable, and can be stored for long periods of time. It is also relatively easy to synthesize, and can be synthesized in high yields. However, it is also highly reactive, and must be handled with care.
Direcciones Futuras
There are a variety of potential future directions for 4-Chloro-2-nitro-6-(trifluoromethyl)phenol. As mentioned above, it has potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, further research could be done on the biochemical and physiological effects of this compound. Finally, further research could be done on the mechanism of action of this compound, to better understand how it interacts with other compounds.
Métodos De Síntesis
4-Chloro-2-nitro-6-(trifluoromethyl)phenol can be synthesized through a variety of methods. The most common method is the reaction of 4-chloro-2-nitrophenol and trifluoromethanesulfonic anhydride. This method produces this compound in high yields and is relatively simple. Other methods include the reaction of 4-chloro-2-nitrophenol and trifluoroacetic anhydride, the reaction of 4-chloro-2-nitrophenol and trifluoroacetic acid, and the reaction of 4-chloro-2-nitrophenol and trifluoromethanesulfonic acid.
Propiedades
IUPAC Name |
4-chloro-2-nitro-6-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-4(7(9,10)11)6(13)5(2-3)12(14)15/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLIMVJATJRKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)









